molecular formula C20H20BrN3O4 B14809877 N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide

N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide

Cat. No.: B14809877
M. Wt: 446.3 g/mol
InChI Key: PMFBXJQDCVZIOZ-UHFFFAOYSA-N
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Description

N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a cyclopropane ring, a phenyl group, and a hydrazine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide can be achieved through a multi-step process involving the following key steps:

    Synthesis of 4-bromo-3-methylphenol: This can be prepared by bromination of 3-methylphenol using bromine in the presence of a suitable catalyst.

    Formation of 4-bromo-3-methylphenoxyacetic acid: This involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Preparation of 4-bromo-3-methylphenoxyacetyl hydrazine: This step involves the reaction of 4-bromo-3-methylphenoxyacetic acid with hydrazine hydrate.

    Coupling with 4-isocyanatobenzoyl chloride: The final step involves the reaction of 4-bromo-3-methylphenoxyacetyl hydrazine with 4-isocyanatobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers or materials with unique properties.

    Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropane ring and hydrazine moiety are likely critical for its activity, as they can interact with the active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({2-[(4-chloro-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide
  • N-[4-({2-[(4-fluoro-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide
  • N-[4-({2-[(4-iodo-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide

Uniqueness

N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets. Additionally, the combination of the cyclopropane ring and hydrazine moiety provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C20H20BrN3O4

Molecular Weight

446.3 g/mol

IUPAC Name

N-[4-[[[2-(4-bromo-3-methylphenoxy)acetyl]amino]carbamoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C20H20BrN3O4/c1-12-10-16(8-9-17(12)21)28-11-18(25)23-24-20(27)14-4-6-15(7-5-14)22-19(26)13-2-3-13/h4-10,13H,2-3,11H2,1H3,(H,22,26)(H,23,25)(H,24,27)

InChI Key

PMFBXJQDCVZIOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)Br

Origin of Product

United States

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